molecular formula C5H12Cl2N4 B2424766 1,5-dimethyl-1H-pyrazole-3,4-diamine dihydrochloride CAS No. 199340-93-7

1,5-dimethyl-1H-pyrazole-3,4-diamine dihydrochloride

Cat. No.: B2424766
CAS No.: 199340-93-7
M. Wt: 199.08
InChI Key: DCPSHUOQHUTDIW-UHFFFAOYSA-N
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Description

1,5-dimethyl-1H-pyrazole-3,4-diamine dihydrochloride is a high-purity chemical compound offered for research and development purposes. This dihydrochloride salt of a diaminopyrazole derivative is designed to enhance solubility and stability for experimental use. Pyrazole derivatives are a significant class of nitrogen-containing heterocyclic compounds that have attracted extensive interest in medicinal and synthetic chemistry due to their diverse biological profiles and physical characteristics . The pyrazole core is a privileged framework found in several commercially available drugs and is known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitumor properties . The presence of two amine groups at the 3 and 4 positions of the pyrazole ring makes this compound a valuable building block or intermediate for the synthesis of more complex heterocyclic systems and for the development of novel pharmacologically active molecules . Researchers can utilize this compound in various applications, such as in the synthesis of new chemical entities, structure-activity relationship (SAR) studies, and as a precursor for fluorescent materials or agrochemicals . This product is strictly for research and development in a controlled laboratory environment. It is not intended for diagnostic or therapeutic uses, or for personal application.

Properties

IUPAC Name

1,5-dimethylpyrazole-3,4-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.2ClH/c1-3-4(6)5(7)8-9(3)2;;/h6H2,1-2H3,(H2,7,8);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPSHUOQHUTDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The compound features a pyrazole ring substituted with methyl groups at the 1- and 5-positions, with adjacent amine groups at positions 3 and 4 (Figure 1). Protonation of both amine groups with hydrochloric acid yields the dihydrochloride salt, enhancing water solubility for pharmaceutical formulations. Key properties include:

Property Value Source
Molecular Formula C₅H₁₂Cl₂N₄ PubChem
Molecular Weight 199.08 g/mol PubChem
Parent Compound CID 544940 PubChem
SMILES Notation CC1=C(C(=NN1C)N)N.Cl.Cl PubChem

The crystalline structure exhibits strong hydrogen bonding between chloride ions and protonated amines, as confirmed by X-ray diffraction studies of analogous pyrazolium salts.

Synthetic Routes and Methodologies

Cyclocondensation Approaches

A foundational strategy involves constructing the pyrazole core through [3+2] cycloaddition. Reacting 1,3-diketones with methylhydrazine derivatives enables simultaneous installation of the 1- and 5-methyl groups:

R₁C(O)CH₂C(O)R₂ + CH₃NHNH₂ → 1,5-dimethyl-1H-pyrazole + H₂O  

Modification of R₁/R₂ with nitro or cyano groups allows subsequent reduction to amines. For instance, using 3-nitro-2,4-pentanedione yields 3-nitro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid, which undergoes catalytic hydrogenation (Pd/C, H₂) to install amine groups.

Halogenation-Amination Sequences

Patent CN111303035A demonstrates a halogen-mediated pathway applicable to diamine synthesis:

  • Halogenation : Treating 1,5-dimethyl-1H-pyrazole with bromine/acetic acid introduces bromide at position 3:
    1,5-dimethyl-1H-pyrazole + Br₂ → 3-bromo-1,5-dimethyl-1H-pyrazole  
  • Diazotization-Coupling : Subsequent diazotization (NaNO₂/HCl) forms a diazonium intermediate, which reacts with ammonia equivalents to install the 3-amino group.
  • Repeat for Position 4 : Sequential halogenation and amination at position 4 completes the diamine structure.

This method achieves 64-88% yields in multistep sequences when optimized.

Optimization and Yield Considerations

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates in cyclocondensation by stabilizing charged intermediates.
  • Low-temperature diazotization (-5°C to 5°C) minimizes side reactions during amine group installation.
  • Microwave-assisted synthesis reduces reaction times from hours to minutes for cyclization steps.

Catalytic Enhancements

Copper(I) oxide (Cu₂O) catalyzes Sandmeyer-type aminations with 0.05-0.1 eq loading, improving yields from 45% to 88% in halogen substitution steps.

Analytical Characterization

Spectroscopic Profiling

  • ¹H NMR (DMSO-d6): δ 3.82 (s, 3H, N-CH3), 3.24 (s, 3H, C-CH3), 5.90 (s, 2H, NH₂), 7.41 (s, 1H, pyrazole-H).
  • ESI-MS : m/z 199.08 [M+H]+ confirms molecular weight.

Purity Assessment

HPLC analysis under reversed-phase conditions (C18 column, 0.1% TFA/ACN gradient) achieves baseline separation of the dihydrochloride from synthetic byproducts, with purity >99.5%.

Applications and Derivatives

Pharmaceutical Intermediates

The diamine structure serves as a precursor for kinase inhibitors through:

  • Schiff base formation with aldehydes to create imine-linked bioactive molecules.
  • Metal complexation with Ru(II)/Os(II) centers for anticancer applications.

Agrochemical Derivatives

Quaternary ammonium salts derived from the dihydrochloride exhibit herbicidal activity against Amaranthus retroflexus at 50 ppm concentrations.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1H-pyrazole-3,4-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In the field of chemistry, 1,5-dimethyl-1H-pyrazole-3,4-diamine dihydrochloride serves as a versatile building block for synthesizing more complex heterocyclic compounds. It can undergo various chemical reactions including:

  • Oxidation : Using agents such as hydrogen peroxide.
  • Reduction : Utilizing reducing agents like sodium borohydride.
  • Substitution : Where hydrogen atoms are replaced by other atoms or groups under specific conditions.

These reactions facilitate the development of novel compounds with diverse applications in materials science and chemical processes.

Biology

The compound has been extensively studied for its biological activities:

  • Antimicrobial Activity : Research indicates that it exhibits significant antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli. In vitro studies have shown minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL, demonstrating potent activity against tested bacteria .
  • Anticancer Properties : Preliminary investigations suggest potential anticancer activity through mechanisms involving apoptosis induction in various cancer cell lines. IC50 values for different cell lines have been reported as follows:
Cell LineIC50 (μM)
MCF-7 (Breast)15.5
HeLa (Cervical)10.2
A549 (Lung)12.3

These findings indicate effective inhibition of cell growth and highlight the compound's potential as a therapeutic agent in cancer treatment .

Antimicrobial Efficacy

A recent study demonstrated the synergistic effects of combining this compound with traditional antibiotics like ciprofloxacin. This combination therapy resulted in reduced MICs for both agents, suggesting a potential strategy for enhancing antibacterial efficacy.

Cancer Cell Line Studies

In vitro assays on breast and lung cancer cell lines revealed that treatment with the compound led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed these findings by demonstrating enhanced Annexin V staining in treated cells.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-1H-pyrazole-3,4-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride
  • 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid
  • 4-(Chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride

Uniqueness

1,5-Dimethyl-1H-pyrazole-3,4-diamine dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, especially in the synthesis of novel heterocyclic compounds and the study of their biological activities .

Biological Activity

1,5-Dimethyl-1H-pyrazole-3,4-diamine dihydrochloride is a synthetic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C5H12Cl2N4
  • CAS Number : 199340-93-7
  • Structure : The compound features a pyrazole ring with two methyl groups and a diamine functional group, which contributes to its biological activity.

Biological Activities

  • Antimicrobial Activity
    • This compound has demonstrated significant antimicrobial properties. It has been tested against various bacterial strains, including E. coli and S. aureus, showing promising results in inhibiting their growth .
    • A study indicated that related pyrazole derivatives exhibited potent anti-biofilm activity against Pseudomonas aeruginosa, reducing cyclic di-GMP levels significantly, which is crucial for biofilm formation .
  • Anticancer Potential
    • Research has highlighted the potential of pyrazole derivatives in cancer treatment. For instance, compounds similar to 1,5-dimethyl-1H-pyrazole-3,4-diamine have shown cytotoxic effects in various cancer cell lines. The structure–activity relationship (SAR) studies suggest that modifications on the pyrazole ring can enhance anticancer efficacy .
  • Anti-inflammatory Effects
    • Some studies have reported anti-inflammatory properties for pyrazole derivatives. Compounds derived from similar structures have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 effectively .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act by inhibiting specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Biofilm Disruption : Its ability to reduce cyclic di-GMP levels indicates a mechanism that disrupts biofilm formation in bacteria, making them more susceptible to treatments .
  • Cell Cycle Arrest : Some analogs have been found to induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

StudyFindings
Identified potent anti-biofilm activity against Pseudomonas aeruginosa with significant reduction in c-di-GMP levels.
Reported antimicrobial activity against multiple bacterial strains; compounds showed up to 85% inhibition of TNF-α at specific concentrations.
Investigated the anticancer potential of pyrazole derivatives; modifications enhanced cytotoxicity against various cancer cell lines.

Q & A

Q. What are the recommended synthetic routes for preparing 1,5-dimethyl-1H-pyrazole-3,4-diamine dihydrochloride with high purity?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with diketones or β-keto esters under acidic conditions. Purification typically involves recrystallization from ethanol/water mixtures or column chromatography using silica gel (eluent: dichloromethane/methanol). For quality control, monitor reaction progress via TLC (Rf ~0.3 in 9:1 DCM/MeOH). Predictive databases like PISTACHIO and REAXYS can optimize reaction conditions by analyzing analogous pyrazole syntheses .
  • Example Protocol :
StepReagents/ConditionsYield (%)Purity (HPLC)
1Hydrazine hydrate, HCl, reflux6592%
2Recrystallization (EtOH/H₂O)5899%

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:
  • NMR : Compare ¹H/¹³C NMR peaks to computed spectra (e.g., δ 2.1 ppm for methyl groups, δ 7.5 ppm for aromatic protons).
  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to assess purity (>98%).
  • Mass Spectrometry : Exact mass (calculated for C₆H₁₂Cl₂N₄: 215.04 Da) should match experimental HRMS data .

Q. What solvent systems are optimal for solubility in biological assays?

  • Methodological Answer : The dihydrochloride salt enhances aqueous solubility. For in vitro assays:
  • Stock Solution : Dissolve in DMSO (10 mM), then dilute in PBS (pH 7.4) to ≤0.1% DMSO.
  • Critical Solubility Data :
SolventSolubility (mg/mL)Stability (24h, 25°C)
Water15.2>95%
PBS12.8>90%
Cyclodextrin complexes (e.g., hydroxypropyl-β-cyclodextrin) improve solubility for hydrophobic analogs .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for modifying the pyrazole core to enhance bioactivity?

  • Methodological Answer :
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at position 3 or 5 to modulate electronic effects. Compare with analogs like 5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole derivatives .
  • Assay Design : Test derivatives in enzyme inhibition assays (e.g., kinase targets) with IC₅₀ determinations. Use molecular docking (e.g., AutoDock Vina) to predict binding interactions.
  • Data Interpretation : Correlate logP values with cellular permeability trends (e.g., Caco-2 monolayer assays).

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Normalize data using parameters like cell viability (MTT assay) or protein concentration (Bradford assay).
  • Experimental Replication : Control variables (e.g., serum concentration in cell culture, passage number).
  • Case Study : If Compound A shows IC₅₀ = 5 µM in Study X but 20 µM in Study Y, validate via orthogonal assays (e.g., SPR vs. fluorescence polarization).

Q. How to integrate computational models with experimental data to predict mechanisms of action?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., GROMACS) to identify key binding residues.
  • QSAR Modeling : Use descriptors like polar surface area (PSA) or H-bond donors to predict ADMET properties .
  • Validation : Cross-reference with toxicity databases (e.g., EPA DSSTox ) to prioritize low-risk candidates .

Key Notes

  • References : Derived from peer-reviewed protocols, predictive databases, and structural analogs in the evidence.
  • Data Gaps : Specific data for the target compound may require experimental validation, but methodologies are extrapolated from related pyrazole systems.

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